(R)-Ethosuximide

Description

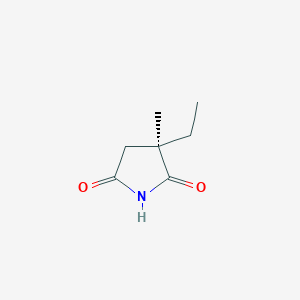

Structure

3D Structure

Properties

CAS No. |

39122-20-8 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(3R)-3-ethyl-3-methylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/t7-/m1/s1 |

InChI Key |

HAPOVYFOVVWLRS-SSDOTTSWSA-N |

SMILES |

CCC1(CC(=O)NC1=O)C |

Isomeric SMILES |

CC[C@@]1(CC(=O)NC1=O)C |

Canonical SMILES |

CCC1(CC(=O)NC1=O)C |

Origin of Product |

United States |

Stereochemical Characterization and Enantiomeric Research on Ethosuximide

Fundamental Principles of Ethosuximide (B1671622) Stereochemistry

Ethosuximide, with the chemical name (RS)-3-Ethyl-3-methyl-pyrrolidine-2,5-dione, is a chiral compound due to the presence of an asymmetric carbon atom at the C3 position of the pyrrolidine-2,5-dione ring, where both an ethyl and a methyl group are attached. wikipedia.orggpatindia.comnih.gov This chirality results in two non-superimposable mirror images, known as enantiomers: (R)-ethosuximide and (S)-ethosuximide. nih.govchemspider.com The absolute configuration of these enantiomers is determined by the spatial arrangement of the substituents around the chiral center. nih.govresearchgate.net

The IUPAC name for the (R)-enantiomer is (3R)-3-ethyl-3-methylpyrrolidine-2,5-dione. nih.gov In therapeutic applications, ethosuximide is typically administered as a racemate, which is a 1:1 mixture of the (R)- and (S)-enantiomers. wikipedia.orgmetoree.com

Table 1: Stereochemical Properties of Ethosuximide

| Property | Description |

| Chiral Center | C3 of the pyrrolidine-2,5-dione ring |

| Enantiomers | This compound and (S)-ethosuximide |

| IUPAC Name ((R)-enantiomer) | (3R)-3-ethyl-3-methylpyrrolidine-2,5-dione nih.gov |

| Clinical Formulation | Racemic mixture (1:1 ratio of enantiomers) wikipedia.orgmetoree.com |

Methodologies for Enantiomeric Purity Assessment and Characterization

The separation and quantification of ethosuximide enantiomers are crucial for stereoselective pharmacokinetic and pharmacodynamic studies. Various analytical techniques have been developed for this purpose, with chiral chromatography being the most prominent.

Chiral Gas Chromatography (GC): Chiral GC methods have been successfully employed to resolve and quantify ethosuximide enantiomers in biological matrices like plasma and urine. ukaazpublications.comresearchgate.net These methods often involve liquid-liquid extraction of the sample followed by analysis on a chiral GC column, such as one modified with cyclodextrin (B1172386) derivatives (e.g., 25QC2/CYDEX-β 0.25). ukaazpublications.comukaazpublications.com Gas chromatography coupled with mass spectrometry (GC/MS) provides enhanced sensitivity and specificity for the detection and quantification of the enantiomers and their metabolites. researchgate.netkoreamed.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for the enantioseparation of ethosuximide. Columns with chiral stationary phases (CSPs), such as those based on α1-acid glycoprotein (B1211001) (AGP), have demonstrated broad applicability in resolving various chiral compounds, including ethosuximide. ic-labs.com These methods allow for the direct separation of enantiomers without the need for derivatization. ic-labs.com

Other Techniques: Micellar electrokinetic capillary chromatography (MEKC) has also been reported as a method for the simultaneous determination of multiple antiepileptic drugs, including ethosuximide, in serum. sci-hub.se

Table 2: Analytical Methods for Ethosuximide Enantiomer Analysis

| Method | Key Features | Application |

| Chiral Gas Chromatography (GC) | High resolution, often coupled with FID or MS detectors. ukaazpublications.comresearchgate.netresearchgate.net | Quantification of enantiomers in plasma and urine. ukaazpublications.comresearchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes chiral stationary phases (e.g., AGP) for direct enantioseparation. ic-labs.com | Enantiomeric purity assessment. |

| Micellar Electrokinetic Capillary Chromatography (MEKC) | Capillary electrophoresis-based method for simultaneous analysis. sci-hub.se | Determination in serum. sci-hub.se |

Comparative Preclinical and In Vitro Biological Activities of Ethosuximide Enantiomers

Preclinical research has revealed stereoselective differences in the pharmacokinetics and metabolism of ethosuximide enantiomers, although the anticonvulsant effects are thought to be similar.

Pharmacokinetics: Studies in rats have demonstrated stereoselective elimination of ethosuximide. nih.gov The total body clearance of this compound was found to be significantly larger, and its elimination half-life was shorter compared to (S)-ethosuximide. nih.gov This suggests that the (R)-isomer is metabolized and/or excreted more rapidly. nih.govnih.gov Notably, significantly more (S)-ethosuximide was excreted unchanged in the urine of rats compared to the (R)-enantiomer. nih.gov However, in humans, the disposition of ethosuximide appears to be largely non-stereoselective, with the ratio of the two enantiomers in plasma remaining close to unity during long-term treatment. researchgate.netresearchgate.net

Metabolism: The metabolism of ethosuximide is also stereoselective. In rats, the administration of individual enantiomers led to different proportions of diastereoisomeric metabolites. nih.gov For instance, the 2-(1-hydroxyethyl)-2-methylsuccinimide diastereoisomers derived from this compound are produced in roughly equal amounts, whereas those from (S)-ethosuximide are formed in unequal proportions. nih.gov

Anticonvulsant Activity: While ethosuximide is effective against pentylenetetrazol (PTZ)-induced seizures, a model predictive of activity against absence seizures, specific comparative studies on the anticonvulsant potency of the individual (R)- and (S)-enantiomers are not extensively detailed in the provided search results. researchgate.netmdpi.com The primary mechanism of action for ethosuximide is the blockade of T-type calcium channels in thalamic neurons. metoree.comncats.io It is presumed that both enantiomers contribute to this effect, as the racemate is used clinically. neupsykey.com Some preclinical studies have explored the broader neurological effects of ethosuximide, such as its impact on neurogenesis, but these have generally utilized the racemic mixture. selleckchem.com

Table 3: Comparative Preclinical Findings for Ethosuximide Enantiomers in Rats

| Parameter | This compound | (S)-Ethosuximide | Reference |

| Total Body Clearance | Significantly larger | Smaller | nih.gov |

| Elimination Half-life | Significantly shorter | Longer | nih.gov |

| Unchanged Urinary Excretion | Less excreted | Significantly more excreted | nih.gov |

| Metabolite Formation (2-(1-hydroxyethyl)-2-methylsuccinimide diastereoisomers) | Produced in approximately equal proportions | Produced in unequal proportions | nih.gov |

Advanced Synthetic Methodologies for R Ethosuximide and Chiral Analogues

Overview of Established Racemic Ethosuximide (B1671622) Synthetic Routes

The traditional and most widely established synthesis of racemic ethosuximide begins with the Knoevenagel condensation of methyl ethyl ketone with ethyl cyanoacetate. This initial step yields an unsaturated cyano ester. Subsequent reaction with hydrogen cyanide leads to the formation of a dinitrile intermediate. This dinitrile then undergoes acidic hydrolysis and decarboxylation to produce the key precursor, 2-ethyl-2-methylsuccinic acid. The final step involves a thermal cyclization reaction of this diacid with ammonia, where the diammonium salt is formed in situ and heated to produce racemic ethosuximide.

Another described, albeit simpler, conceptual pathway involves the direct condensation of an ethyl succinate (B1194679) derivative with urea (B33335) under heating to form the succinimide (B58015) ring. While conceptually straightforward, the former multi-step synthesis starting from methyl ethyl ketone provides a more detailed and commonly cited industrial preparation method.

Enantioselective Synthesis Strategies for (R)-Ethosuximide

To isolate the therapeutic effects of the (R)-enantiomer, significant research has been directed towards asymmetric synthetic methods. These strategies aim to establish the chiral quaternary center at the C3-position of the pyrrolidine-2,5-dione core with high enantioselectivity.

Application of Chiral Auxiliaries and Organocatalysis in Asymmetric Synthesis

Chiral auxiliaries have proven effective in guiding the stereochemical outcome of reactions to generate chiral succinimide structures. One notable approach involves the use of a chiral imidazolidinone auxiliary. In this method, a dienolate anion is generated from an α,β-unsaturated imide bearing the chiral auxiliary. The subsequent reaction with electrophiles allows for the highly stereoselective formation of β,γ-unsaturated carbonyl compounds with a quaternary carbon at the α-position. This methodology has been successfully applied to a concise asymmetric synthesis of (+)-ethosuximide. researchgate.net The chiral auxiliary is crucial for controlling the facial selectivity of the alkylation step, and it can be cleaved and recycled after the desired stereocenter is set.

A divergent synthesis has been developed that can produce either enantiomer of ethosuximide from a single chiral source, L-proline. This strategy employs a chiral nitro enamine derived from L-proline for the asymmetric nitroolefination of α-methyl-γ-butyrolactone. The resulting nitroolefin lactone is a key intermediate. Depending on the subsequent chemical transformations—either reducing the nitroethenyl group and oxidizing the lactone ring or vice versa—one can divergently synthesize both (R)- and (S)-ethosuximide from the same chiral starting material. researchgate.net

Organocatalysis, a powerful tool in asymmetric synthesis, has also been applied to the formation of chiral succinimides. Chiral primary amine-guanidines, derived from chiral diamines like (1S,2S)-cyclohexane-1,2-diamine, have been used as organocatalysts for the enantioselective Michael addition of aldehydes to N-substituted maleimides. researchgate.net This reaction, performed in the presence of an additive such as imidazole, produces enantioenriched succinimide derivatives in high yields and with excellent enantioselectivity (up to 96% ee). researchgate.net Theoretical calculations suggest that a specific hydrogen-bonding pattern between the maleimide (B117702) carbonyl groups and the guanidinium (B1211019) catalyst is responsible for the high degree of enantioinduction. researchgate.net

Table 1: Chiral Auxiliary and Organocatalytic Methods for Ethosuximide Synthesis

| Method | Chiral Controller | Key Reaction | Starting Materials | Product | Ref |

|---|---|---|---|---|---|

| Chiral Auxiliary | Imidazolidinone | Asymmetric alkylation of a dienolate | α,β-Unsaturated imide, Electrophiles | (+)-Ethosuximide | researchgate.net |

| Divergent Synthesis | L-proline-derived nitro enamine | Asymmetric nitroolefination | α-Methyl-γ-butyrolactone | (R)- or (S)-Ethosuximide | researchgate.net |

| Organocatalysis | Chiral primary amine-guanidine | Enantioselective Michael addition | Aldehydes, N-substituted maleimides | Enantioenriched succinimides | researchgate.net |

Electrochemical Approaches to Enantioselective Ethosuximide Synthesis

Electrosynthesis offers a sustainable and innovative alternative for constructing chiral molecules. A notable electrochemical method for synthesizing (-)-ethosuximide involves a nickel-catalyzed asymmetric radical-based vinylogous reaction. researchgate.netnih.govnih.gov Driven by an electric current, this process functionalizes silyl (B83357) polyenolates with high regio- and enantioselectivity (up to 98% ee). researchgate.netnih.govnih.gov The system uses a chiral Lewis acid that participates in both the electrochemical step and the asymmetric induction. nih.gov Ferrocene-based electron transfer mediators are pivotal, facilitating the generation of nickel-bound α-carbonyl radicals while preventing undesired side reactions. nih.govnih.gov The enantioenriched ketone produced via this method is then converted to (-)-ethosuximide through a sequence of Baeyer-Villiger oxidation, Wittig reaction, and final cyclization with urea followed by hydrogenation. nih.gov

Another electrochemical strategy focuses on the highly regioselective hydrocarboxylation of α,β-unsaturated esters to create all-carbon quaternary centers. This metal-free approach has been successfully employed in the synthesis of the ethosuximide drug precursor, highlighting the potential of electrochemistry to address challenging transformations in pharmaceutical synthesis. rsc.org

Table 2: Electrochemical Synthesis of (-)-Ethosuximide

| Key Features | Description |

|---|---|

| Catalyst System | Nickel catalyst with a chiral Lewis acid |

| Reaction Type | Asymmetric radical-based vinylogous functionalization |

| Key Mediator | Ferrocene-based electron transfer mediators |

| Substrates | Silyl polyenolates |

| Enantioselectivity | Up to 98% enantiomeric excess (ee) |

| Final Steps | Baeyer-Villiger oxidation, Wittig reaction, cyclization, hydrogenation |

| Reference | researchgate.netnih.govnih.gov |

Synthetic Routes to Chiral Ethosuximide Precursors and Derivatives

The synthesis of enantiopure ethosuximide is intrinsically linked to the availability of chiral precursors. A primary target is the chiral diacid, 2-ethyl-2-methylsuccinic acid. One stereospecific synthesis of (+)-(2R,3S)-2-ethyl-3-methylsuccinic acid starts from L-alanine. researchgate.net L-alanine is converted to (-)-(S)-methyl 2-bromopropionate, which then undergoes a malonic ester alkylation with dibenzyl ethylmalonate. This key alkylation step proceeds with Walden inversion, controlling the stereochemistry. Subsequent steps deliver the target chiral diacid. researchgate.net Commercially available 2-ethyl-2-methylsuccinic acid can also be used as a starting point for creating derivatives, for instance by first converting it to 2-ethyl-2-methylsuccinic anhydride. nih.gov

The divergent synthesis strategy mentioned earlier also provides a route to a key chiral precursor, the nitroolefin lactone, derived from L-proline and α-methyl-γ-butyrolactone. researchgate.net This intermediate is pivotal as its two distinct functional handles—the nitroolefin and the lactone—can be selectively manipulated to build the final ethosuximide structure.

Furthermore, synthetic routes have been developed for 3-substituted ethosuximide derivatives. These can be prepared by modifying the standard racemic synthesis or by direct functionalization of the ethosuximide core. For example, the intermediate generated from the addition of cyanide to the unsaturated cyano ester in the racemic synthesis can be alkylated with various electrophiles, such as ω-bromoalkyl phthalimides, before hydrolysis and cyclization. researchgate.net This allows for the introduction of a functionalized chain at the 3-position of the succinimide ring, enabling the creation of a library of chiral analogues for further study. researchgate.net

Elucidation of Molecular and Cellular Mechanisms of Action of R Ethosuximide

Differential Modulation of Voltage-Gated Ion Channels

(R)-Ethosuximide's mechanism of action is primarily associated with its ability to modulate the activity of various voltage-gated ion channels, which are crucial for neuronal excitability.

High-Resolution Analysis of T-Type Calcium Channel Subtype Interactions

The prevailing hypothesis for the action of ethosuximide (B1671622), including its (R)-enantiomer, centers on the inhibition of low-voltage-activated (LVA) or T-type calcium channels. drugbank.comcambridge.org These channels are instrumental in mediating calcium ion entry into excitable cells, a process involved in a variety of cellular functions such as neurotransmitter release and gene expression. drugbank.comgpatindia.com T-type calcium channels, in particular, contribute to the rhythmic firing patterns of neurons, a key factor in the pathophysiology of certain types of seizures. drugbank.compatsnap.com

There are three subtypes of T-type calcium channels: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I). nih.govfrontiersin.org Research indicates that ethosuximide blocks all three T-type calcium channel isoforms. frontiersin.orgwikipedia.org The CaV3.1 subtype, predominantly expressed in the thalamocortical relay nucleus, is particularly implicated in absence seizures, and mice lacking this channel show protection from such seizures. nih.gov Ethosuximide is thought to effectively block this channel, thereby reducing the abnormal rhythmic firing patterns in thalamic neurons. patsnap.comnih.gov It is believed that ethosuximide binds with a higher affinity to the inactivated state of the T-type channels but does not alter their gating mechanism. neupsykey.commdpi.com

While the blockade of T-type calcium channels is a widely supported mechanism, some studies have presented conflicting results, with one report suggesting no effect of ethosuximide on these channels in certain experimental conditions. wikipedia.orghelsinki.fi

Exploration of Effects on Alternative Ion Channels (e.g., Sodium, Potassium)

Sodium Channels: Studies have revealed that ethosuximide can inhibit non-inactivating sodium currents (INaP). cambridge.orgjneurosci.org In thalamocortical neurons, ethosuximide was found to decrease INaP by 60% without affecting the transient sodium current. jneurosci.org This action is thought to contribute to the reduction of burst firing in these neurons. jneurosci.org Additionally, some evidence suggests that ethosuximide may partially inactivate sodium channels, further contributing to the stabilization of neuronal membranes. mdpi.com

Potassium Channels: Ethosuximide has been shown to inhibit calcium-dependent potassium channels. cambridge.org Furthermore, it has been found to selectively inhibit G protein-activated inwardly rectifying K+ (GIRK or Kir3) channels at clinically relevant concentrations. researchgate.netnih.gov This inhibition is concentration-dependent but independent of voltage and time. nih.gov In contrast, other potassium channels like Kir1.1 and Kir2.1 appear to be insensitive to ethosuximide. nih.gov The inhibition of GIRK channels by ethosuximide may influence neuronal excitability, heart rate, and platelet function. nih.gov

Intracellular Signaling Cascades and Neurobiological Processes

This compound has been shown to influence key intracellular signaling pathways that are critical for neuronal health and development.

Investigation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Wnt/β-Catenin Signaling Pathway

Studies have demonstrated that ethosuximide can activate the Phosphatidylinositol 3-Kinase (PI3K)/Akt and Wnt/β-catenin signaling pathways. researchgate.netnih.gov These pathways are known to be crucial regulators of neurogenesis. researchgate.netnih.gov Research suggests that ethosuximide's ability to stimulate neural stem cell proliferation and neuronal differentiation is mediated through the activation of these pathways. researchgate.netnih.gov Inhibition of the PI3K/Akt and Wnt/β-catenin pathways has been shown to block the neurogenic effects of ethosuximide. researchgate.netnih.gov Furthermore, in silico molecular docking studies have suggested that ethosuximide may directly interact with key components of this pathway, including Akt, Dickkopf-1 (Dkk-1), and Glycogen Synthase Kinase-3β (GSK-3β). researchgate.netnih.gov

Mechanisms Governing Neural Stem Cell Proliferation and Neuronal Differentiation (In Vitro and Animal Models)

In Vitro Studies: In vitro studies using rat hippocampal-derived neural stem cells (NSCs) have shown that ethosuximide potently induces NSC proliferation and neuronal differentiation. researchgate.netnih.govulisboa.pt Treatment with ethosuximide has been observed to increase the number of cells expressing neuronal markers such as NeuN and TuJ1. nih.govnih.gov One study found that while basic fibroblast growth factor (bFGF) directed muscle-derived stem cells toward a neural lineage, the addition of ethosuximide was necessary to induce further differentiation into mature neurons. nih.gov Another study demonstrated that ethosuximide increased the number and percentage of tubulin β-III immunopositive neurons and MAP2 positive neural cells from forebrain cortex stem cells. nih.gov

Animal Models: In animal models, ethosuximide has been shown to enhance adult hippocampal neurogenesis. researchgate.netnih.gov In a rat model of Alzheimer's disease-like phenotypes, ethosuximide not only increased NSC proliferation and neuronal differentiation but also reduced neurodegeneration, leading to behavioral recovery. researchgate.netnih.gov It was observed that ethosuximide significantly increased the number of BrdU/DCX-co-labeled cells, indicating an increase in the differentiation of newborn cells into neurons. nih.gov However, some studies have reported conflicting findings. For instance, chronic administration of ethosuximide in a pilocarpine-induced epilepsy model in mice did not significantly impact the neurogenesis process. mdpi.comresearchgate.net Similarly, another study in a lithium-pilocarpine model of epilepsy in rats found that chronic ethosuximide administration did not affect the number of newly formed neurons and astrocytes. mdpi.comnih.gov

Below is a table summarizing the effects of this compound on neural stem cell proliferation and differentiation in different models.

| Model | Effect on Proliferation | Effect on Differentiation | Key Markers Increased | Reference |

| Rat Hippocampal NSCs (in vitro) | Induce | Induce | NeuN, TuJ1 | researchgate.netnih.govnih.gov |

| Rat Muscle-Derived Stem Cells (in vitro, with bFGF) | - | Induce | NeuN, TuJ1, NF-MH, Olig2 | nih.gov |

| Rat Forebrain Cortex Stem Cells (in vitro) | Enhance | Differentiate to MAP2 positive cells | Tubulin β-III, MAP2, GABA | nih.gov |

| Rat Model of Alzheimer's-like Phenotypes | Enhance | Enhance | BrdU/DCX | researchgate.netnih.govnih.gov |

| Pilocarpine-induced Epilepsy Mouse Model | No significant impact | No significant impact | - | mdpi.comresearchgate.net |

| Lithium-Pilocarpine Epilepsy Rat Model | No effect | No effect | - | mdpi.comnih.gov |

Modulatory Effects on Neurotransmitter Release and Synaptic Function (Preclinical Focus)

Preclinical studies suggest that ethosuximide can modulate neurotransmitter release and synaptic function. In vitro studies on rat entorhinal cortex have shown that ethosuximide increases spontaneous GABA release without altering glutamate (B1630785) release. ebi.ac.uk This leads to a substantial rise in the ratio of network inhibition to excitation, which could contribute to its anti-absence effects. ebi.ac.uk Another study using a cell-free model system indicated that ethosuximide increases the rate of Ca2+-dependent fusion of synaptic vesicles with the synaptosomal plasma membranes, suggesting a presynaptic mechanism of action. researchgate.net

Fundamental Mechanisms of Neuroprotection and Induced Neurogenesis (Cellular and Animal Models)

Research into the neuroprotective and neurogenic properties of ethosuximide has revealed mechanisms that extend beyond its well-established role as a T-type calcium channel blocker in epilepsy. drugbank.comdrugs.com Studies have primarily utilized racemic ethosuximide, a mixture of (R)- and (S)-enantiomers, to investigate these effects. While pharmacokinetic studies in rats have shown that this compound is eliminated more rapidly than its (S)-counterpart, the specific contribution of the (R)-enantiomer to neurogenesis and neuroprotection has not been distinctly elucidated. researchgate.net The current understanding is therefore based on findings from the racemic compound, which point toward the activation of key intracellular signaling pathways that govern cell survival and differentiation. researchgate.netnih.gov

The principal mechanism implicated in the neuroprotective and neurogenic actions of ethosuximide involves the activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Wnt/β-catenin signaling pathway. nih.govresearchgate.nete-jer.org This cascade is crucial for regulating neural stem cell (NSC) proliferation and differentiation. nih.govresearchgate.net In silico molecular docking studies further support this mechanism, suggesting that ethosuximide may directly interact with key proteins in this pathway, including Akt, Glycogen Synthase Kinase-3β (GSK-3β), and Dickkopf-1 (Dkk-1), a Wnt signaling inhibitor. nih.gov The activation of PI3K/Akt and the subsequent modulation of the Wnt/β-catenin cascade appear to be central to the compound's ability to foster a regenerative environment in the brain. nih.govpatsnap.com

Findings in Cellular Models

In vitro studies using various stem cell populations have provided direct evidence of ethosuximide's pro-neurogenic capabilities. In cultures of multipotent NSCs derived from the hippocampus of rats, ethosuximide potently induces proliferation and enhances the formation of neurospheres. nih.gov This mitogenic effect is concentration-dependent, with lower concentrations stimulating NSC proliferation while higher concentrations can be cytotoxic. nih.gov

Furthermore, ethosuximide promotes the differentiation of stem cells into neuronal lineages. Research on rat forebrain stem cells demonstrated that treatment with ethosuximide significantly increased the population of neurons expressing Microtubule-Associated Protein 2 (MAP2) and those producing the neurotransmitter gamma-aminobutyric acid (GABA). nih.gov This suggests a role in directing stem cells toward a specific neuronal fate. The crucial role of the PI3K/Akt pathway was confirmed in these cellular models, as its inhibition effectively blocked the neurogenic and neuronal differentiation effects induced by ethosuximide. nih.gov

In a separate study, ethosuximide was shown to act synergistically with basic fibroblast growth factor (bFGF) to induce neuronal differentiation in rat muscle-derived stem cells. researchgate.net The combination led to a significant increase in the expression of the neuron-specific markers Neuronal Nuclei (NeuN) and neuron-specific class III β-tubulin (TuJ1), further indicating its potential to promote neurogenesis across different stem cell types. researchgate.net

Table 1: Effect of Racemic Ethosuximide on Rat Hippocampal Neural Stem Cell (NSC) Proliferation in vitro

This table summarizes the dose-dependent effect of ethosuximide (ETH) on the proliferation of NSCs as measured by an alamar blue assay after 48 hours of incubation. Data is adapted from Tiwari et al., J Biol Chem, 2015. nih.gov

| ETH Concentration (μM) | Proliferation Effect |

| 50 | Significant enhancement |

| 100 | Significant enhancement |

| 150 | Significant enhancement |

Table 2: Effect of Racemic Ethosuximide on Neuronal Differentiation of Rat Forebrain Stem Cells in vitro

This table shows the percentage of cells expressing key neuronal markers after 6 days of treatment with ethosuximide (ETH), as determined by immunofluorescence. Data is adapted from Shiri et al., Fundam Clin Pharmacol, 2014. nih.gov

| Treatment Group | MAP2-positive Cells (%) | GABA-positive Cells (%) |

| Control | 7.18 ± 0.43 | 7.19 ± 0.32 |

| ETH (0.1 μM) | 21.77 ± 0.55 | 23.23 ± 0.55 |

| ETH (1.0 μM) | 41.57 ± 0.50 | 46.30 ± 0.44 |

Findings in Animal Models

The neuroprotective and pro-neurogenic effects of ethosuximide have been validated in animal models, most notably in a rat model of Alzheimer's disease (AD) phenotypes induced by amyloid-β (Aβ) toxin. nih.govnih.gov In this model, treatment with ethosuximide led to enhanced proliferation of NSCs and increased neuronal differentiation in the dentate gyrus of the hippocampus. nih.gov This neurogenic effect was accompanied by significant neuroprotection; ethosuximide reduced Aβ-mediated cell death and neurodegeneration, which was visualized by a decrease in Fluoro-Jade B staining of degenerating neurons. nih.gov The stimulation of neurogenesis and reduction in neurotoxicity culminated in the reversal of cognitive deficits observed in the Aβ-treated rats. nih.gov

Preclinical Pharmacological and Biochemical Investigations of R Ethosuximide

Stereoselective Metabolic Pathways and Metabolite Profiling

The metabolism of ethosuximide (B1671622), a chiral drug administered as a racemate, exhibits notable stereoselectivity, meaning the (R)- and (S)-enantiomers are processed differently in the body. This section details the identification of its metabolites and the enzymes responsible for these stereoselective transformations.

Comprehensive Identification and Structural Elucidation of Enantiomeric Metabolites

Studies in rats have been instrumental in identifying the urinary metabolites of ethosuximide. Following administration of either the racemic mixture or the individual enantiomers, several key metabolites have been structurally elucidated using techniques like chiral gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov

The identified metabolites include:

Unchanged (R)- and (S)-ethosuximide. researchgate.netnih.gov

All four stereoisomers of 2-(1-hydroxyethyl)-2-methylsuccinimide. researchgate.netnih.govpharmacompass.com

A single stereoisomer of 2-ethyl-3-hydroxy-2-methylsuccinimide, which is specifically derived from (R)-ethosuximide. researchgate.netnih.gov

Two enantiomers of 2-ethyl-2-hydroxymethylsuccinimide. researchgate.netpharmacompass.comnih.gov

In human studies, all four stereoisomers of 2-ethyl-3-hydroxy-2-methylsuccinimide have been identified. researchgate.netpharmacompass.com

Preliminary quantitative analysis in rats indicates that the (R)-isomer is metabolized more readily than the (S)-isomer. nih.gov This is supported by the urinary ratio of (R)- to (S)-ethosuximide being consistently less than one over a 72-hour period. nih.gov Furthermore, the production of the 2-(1-hydroxyethyl)-2-methylsuccinimide diastereoisomers shows stereoselectivity. Those derived from this compound are produced in nearly equal amounts, while those from (S)-ethosuximide are formed in unequal proportions. nih.gov

A substantial portion of the drug is eliminated as 2-(1-hydroxyethyl)-2-methylsuccinimide, existing as two pairs of diastereoisomers. researchgate.netnih.gov In contrast, a much smaller amount is eliminated as 2-ethyl-3-hydroxy-2-methylsuccinimide, with only one diastereoisomer being observed in rat studies. researchgate.netnih.gov

Table 1: Identified Metabolites of Ethosuximide

| Metabolite | Stereoisomers Identified | Derived From | Reference |

|---|---|---|---|

| Unchanged Ethosuximide | (R)- and (S)-enantiomers | Parent Drug | researchgate.netnih.gov |

| 2-(1-hydroxyethyl)-2-methylsuccinimide | All four stereoisomers | (R)- and (S)-Ethosuximide | researchgate.netnih.govpharmacompass.com |

| 2-ethyl-3-hydroxy-2-methylsuccinimide | Single stereoisomer (in rats), Four stereoisomers (in humans) | This compound (in rats) | researchgate.netnih.govpharmacompass.com |

| 2-ethyl-2-hydroxymethylsuccinimide | Two enantiomers | (R)- and (S)-Ethosuximide | researchgate.netpharmacompass.comnih.gov |

Characterization of Cytochrome P450 Isoforms and Other Enzymes in Stereoselective Biotransformation

The biotransformation of ethosuximide is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. ukaazpublications.com In vitro studies using human hepatic microsomes have identified CYP3A4 as the key enzyme responsible for ethosuximide metabolism. tandfonline.com CYP2E1 is also involved, but to a lesser extent. tandfonline.comresearchgate.net The greater abundance of CYP3A4 in the liver means it accounts for over 90% of the hepatic clearance of ethosuximide to its hydroxylated metabolite. tandfonline.comresearchgate.net

Studies in rats have also implicated CYP3A as the primary enzyme in ethosuximide metabolism. nih.govdoctorlib.org Specifically, experiments with rat liver microsomes showed that CYP3A2 antibodies significantly reduced metabolite formation. nih.gov Research also suggests a minor role for CYP2E and CYP2B/C in rats. ukaazpublications.comdoctorlib.org

The involvement of CYP3A4 is further supported by drug interaction studies. Known inducers of CYP3A4, such as rifampicin, phenobarbital, phenytoin, and carbamazepine, stimulate the metabolism of ethosuximide. doctorlib.orgpdr.net Conversely, strong inhibitors of CYP3A4, like cobicistat (B1684569) and posaconazole, can lead to increased plasma concentrations of ethosuximide. pdr.net

Table 2: Key Enzymes in Ethosuximide Metabolism

| Enzyme | Role in Ethosuximide Metabolism | Species | Reference |

|---|---|---|---|

| CYP3A4 | Major role | Human | tandfonline.comresearchgate.net |

| CYP2E1 | Minor role | Human | tandfonline.comresearchgate.net |

| CYP3A | Major role | Rat | nih.govdoctorlib.org |

| CYP2E | Minor role | Rat | ukaazpublications.comdoctorlib.org |

| CYP2B/C | Minor role | Rat | ukaazpublications.comdoctorlib.org |

Enantiomer-Specific Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in animal models have revealed significant differences in the absorption, distribution, and elimination of the ethosuximide enantiomers.

Comparative Stereoselective Absorption and Distribution in Preclinical Species

Ethosuximide is rapidly and almost completely absorbed after oral administration in several preclinical species, including dogs and monkeys, with a bioavailability exceeding 90%. nih.govneupsykey.com The oral suspension form is absorbed faster than capsules. nih.gov

Regarding distribution, ethosuximide exhibits negligible binding to plasma proteins. nih.govneupsykey.com This allows it to readily cross the blood-brain barrier and distribute throughout the body's total water. nih.govneupsykey.comneupsykey.com In rats, ethosuximide distributes evenly across various brain regions, including the cerebral cortex, midbrain, cerebellum, and pons medulla. ukaazpublications.comdoctorlib.org However, concentrations in adipose tissue are notably lower, about one-third of those in plasma and other tissues. doctorlib.orgneupsykey.com The apparent volume of distribution is approximately 0.7 L/kg in rats, dogs, and rhesus monkeys. neupsykey.com While stereoselective elimination is observed, no significant differences have been found in the apparent volumes of distribution between the (S)- and (R)-enantiomers in rats. researchgate.netnih.gov

Analysis of Stereoselective Elimination and Systemic Clearance in Animal Systems

The elimination of ethosuximide is stereoselective, with the (R)-enantiomer being cleared more rapidly than the (S)-enantiomer in rats. researchgate.netnih.gov This is evidenced by a significantly larger total body clearance and a shorter elimination half-life for this compound following both intravenous and intraperitoneal administration. researchgate.netnih.gov This preferential elimination of the (R)-isomer is independent of the presence of the (S)-enantiomer, and neither enantiomer appears to affect the clearance of the other. researchgate.net

Table 3: Pharmacokinetic Parameters of Ethosuximide Enantiomers in Rats

| Pharmacokinetic Parameter | This compound vs. (S)-Ethosuximide | Reference |

|---|---|---|

| Total Body Clearance | Significantly larger for this compound | researchgate.netnih.gov |

| Elimination Half-Life | Significantly shorter for this compound | researchgate.netnih.gov |

| Apparent Volume of Distribution | No significant difference | researchgate.netnih.gov |

| Unchanged Urinary Excretion | Significantly less this compound excreted | researchgate.netnih.gov |

In Vivo Neuropharmacological Assessments in Non-Clinical Models

The primary mechanism of action of ethosuximide is the blockade of low-threshold T-type calcium channels in thalamic neurons. patsnap.comdrugbank.com This action is thought to disrupt the oscillatory activity in thalamocortical circuits that generate the characteristic 3 Hz spike-and-wave discharges associated with absence seizures. nih.govpatsnap.com

In preclinical models, ethosuximide has demonstrated efficacy against various chemically and genetically induced seizures. It provides complete protection against pentylenetetrazol-induced clonic seizures in mice. neupsykey.com In contrast, its major metabolite, 2-(1-hydroxyethyl)-2-methylsuccinimide, shows no significant anticonvulsant activity. neupsykey.com While ethosuximide is highly effective in models of absence seizures, it is less effective against seizures induced by agents like bicuculline (B1666979) or in models such as amygdaloid kindling. neupsykey.com

Behavioral and Biochemical Impact on Learning and Memory Circuits

Preclinical studies investigating the effects of ethosuximide on learning and memory have yielded varied results, suggesting a complex interaction with cognitive circuits depending on the experimental model and context.

In studies using non-epileptic rats, chronic administration of ethosuximide was found to have differential effects on memory subtypes. One study reported that 21 days of ethosuximide treatment resulted in adverse effects on fear memory, as assessed by the passive avoidance test, across all tested doses. researchgate.netnih.gov This impairment in fear memory was biochemically associated with decreased levels of dopamine (B1211576) in the hippocampus. researchgate.netnih.gov Conversely, the same study found no impact on spatial learning and memory in the T-maze test. researchgate.netnih.govmdpi.com From a neurochemical standpoint, ethosuximide exerted a minimal effect on the GABAergic and glutamatergic systems in the frontal cortex and hippocampus, with the exception of an elevation in gamma-aminobutyric acid (GABA) levels in the frontal cortex at a high dose. researchgate.netnih.gov

In contrast, research utilizing a rat model of Alzheimer's disease (AD) induced by amyloid-β (Aβ) toxin demonstrated a potential therapeutic role for ethosuximide. In this model, ethosuximide was shown to reverse learning and memory deficits. nih.gov The proposed mechanism for this cognitive enhancement is the induction of adult hippocampal neurogenesis. nih.gov Biochemical analysis revealed that ethosuximide treatment significantly increased the number of newly formed mature neurons (BrdU/NeuN-co-labeled cells) in the hippocampus. nih.gov This suggests that ethosuximide can enhance neuronal differentiation of proliferating cells, an effect potentially mediated through the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Wnt/β-catenin pathway. nih.gov

However, other studies using transgenic mouse models of AD have produced conflicting findings. For instance, chronic ethosuximide administration did not improve spatial memory impairments in APP/PS1 mice. mdpi.comresearchgate.net Similarly, in studies with mice that underwent pilocarpine-induced status epilepticus, long-term treatment with ethosuximide appeared to be safe for cognitive functions, showing no significant negative impact on learning and memory processes in the Morris water maze (MWM) test. mdpi.comnih.gov

Table 1: Summary of Behavioral and Biochemical Findings for Ethosuximide

| Animal Model | Behavioral Test | Observed Effect on Learning/Memory | Associated Biochemical Findings | Reference |

|---|---|---|---|---|

| Nonepileptic Rats | Passive Avoidance (Fear Memory) | Impairment | Decreased hippocampal dopamine levels | researchgate.net, nih.gov, mdpi.com |

| Nonepileptic Rats | T-Maze (Spatial Learning) | No effect | Minimal effect on GABA/glutamate (B1630785) systems | researchgate.net, nih.gov, mdpi.com |

| Amyloid-β Toxin-Induced AD Rat Model | Not Specified | Reversal of deficits | Increased hippocampal neurogenesis (BrdU/NeuN+ cells) | nih.gov |

| APP/PS1 Transgenic AD Mouse Model | Morris Water Maze | No improvement | Not specified | researchgate.net |

| Pilocarpine-Induced Status Epilepticus Mouse Model | Morris Water Maze | No negative impact | No significant impact on neurogenesis process | nih.gov |

Electrophysiological and Calcium Imaging Studies on Neuronal Network Activity

Electrophysiological and calcium imaging studies have been instrumental in elucidating the mechanisms by which ethosuximide modulates neuronal network activity, primarily focusing on its effects on ion channels in thalamocortical circuits.

A key mechanism of action for ethosuximide is the inhibition of low-voltage-activated (LVA) T-type calcium channels. researchgate.netmdpi.comnih.gov This inhibition is considered crucial for its efficacy in controlling the pathological spike-wave discharges (SWDs) that characterize absence seizures, as these channels play a significant role in setting the firing rate of brain cells and generating pathological oscillations in cortico-thalamo-cortical networks. mdpi.com Patch-clamp recordings in acutely isolated ventrobasal complex neurons from rats and guinea pigs revealed that ethosuximide-induced reduction of the low-threshold T-type calcium current (LTCC) is voltage-dependent, being more pronounced at hyperpolarized potentials, without affecting the current's activation or inactivation time course. researchgate.net

In vitro studies using sharp microelectrode recordings in thalamocortical neurons from rats and cats have provided further detail on ethosuximide's electrophysiological effects. These studies showed that ethosuximide decreased the number of action potentials within a burst evoked by a low-threshold Ca2+ potential. jneurosci.org While it did not alter the resting membrane potential, it did increase the apparent input resistance at more depolarized potentials. jneurosci.org Furthermore, ethosuximide was found to decrease the noninactivating Na+ current (INaP) by approximately 60% in thalamocortical neurons of the rat dorsal lateral geniculate nucleus, while having no effect on the transient Na+ current. researchgate.netjneurosci.org

Beyond the thalamocortical system, investigations using in vivo electrophysiology in rats have shown that spinal administration of ethosuximide can produce a dose-related inhibition of dorsal horn neuronal responses to both innocuous and noxious stimuli. researchgate.net This finding points to a potential role for LVA Ca2+ channels in sensory transmission, with measures of spinal cord hyperexcitability being particularly susceptible to ethosuximide. researchgate.net Additionally, some research indicates that ethosuximide can inhibit G protein-activated inwardly-rectifying K+ (GIRK) channels, suggesting another potential mechanism influencing neuronal excitability. researchgate.net

In the context of Alzheimer's disease models, the effect of ethosuximide on network hyperexcitability is less clear. While one study reported that ethosuximide could reduce giant spikes in J20 transgenic mice, another study using hAPP transgenic mice found it did not significantly modify abnormal spike frequency. mdpi.compnas.orgnih.gov

Table 2: Summary of Electrophysiological and Ion Channel Effects of Ethosuximide

| Preparation/Model | Recording Technique | Primary Finding | Ion Channel/Current Affected | Reference |

|---|---|---|---|---|

| Rat/Guinea Pig Thalamic Neurons | Voltage-Clamp | Voltage-dependent reduction of current | Low-Threshold T-type Calcium Current (LTCC) | researchgate.net |

| Rat/Cat Thalamocortical Neurons | Sharp Microelectrode/Patch-Clamp | Decreased burst firing; Decreased Na+ current | Low-threshold Ca2+ potential; Noninactivating Na+ current (INaP) | jneurosci.org |

| Rat Spinal Cord (in vivo) | Electrophysiology | Inhibition of dorsal horn neuronal responses | Implied Low-Voltage-Activated Ca2+ Channels | researchgate.net |

| Not specified | Not specified | Inhibitory effect on channels | G protein-activated inwardly-rectifying K+ (GIRK) channels | researchgate.net |

| Genetic Absence Epilepsy Rats (GAERS) | Not specified | Reduction of pathological oscillations and SWDs | T-type calcium channels | mdpi.com |

Advanced Analytical Methodologies for the Quantitation and Resolution of R Ethosuximide and Its Stereoisomers

High-Resolution Chiral Chromatographic Separations

The separation of ethosuximide (B1671622) enantiomers is a fundamental challenge in its bioanalysis. High-resolution chiral chromatography, encompassing both gas and liquid phase techniques, provides the necessary tools to resolve (R)-ethosuximide from its (S)-counterpart, enabling detailed investigation into their distinct metabolic fates.

Applications of Chiral Gas Chromatography (GC) for Enantiomeric Analysis

Chiral Gas Chromatography (GC) stands as a robust and frequently employed technique for the enantiomeric analysis of ethosuximide and its metabolites in biological matrices. researchgate.netnih.gov Studies utilizing chiral GC have been instrumental in elucidating the stereoselective metabolism of ethosuximide in rats, analyzing its presence in both urine and plasma. nih.govnih.gov

A developed and validated chiral GC assay for the quantitative analysis of ethosuximide enantiomers in rat urine and plasma has shown high precision and reproducibility. nih.govnih.govresearchgate.net The assay demonstrates excellent performance characteristics, which are critical for reliable pharmacokinetic studies. nih.govresearchgate.net For instance, pharmacokinetic comparisons revealed that the total body clearance of this compound is significantly greater than that of the (S)-enantiomer, and its elimination half-life is shorter, confirming stereoselective elimination. nih.gov

Table 1: Performance Characteristics of a Validated Chiral GC Assay for Ethosuximide Enantiomers

| Parameter | This compound | (S)-Ethosuximide | Source(s) |

|---|---|---|---|

| Recovery | 94-98% | 94-98% | nih.govresearchgate.net |

| Intraday Precision (CV%) | 0.51% (at 50 µg/mL) | 0.92% (at 50 µg/mL) | nih.govresearchgate.net |

| Interday Precision (CV%) | 0.72% | 1.12% | nih.govresearchgate.net |

| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.01 µg/mL | nih.govresearchgate.net |

Utilization of High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for chiral separations, primarily through the use of chiral stationary phases (CSPs). nih.gov Direct chiral separation on CSPs is the most widely used HPLC technique for resolving enantiomers due to its simplicity and speed. nih.gov

The selection of an appropriate CSP is critical for achieving enantioseparation. text2fa.ir Common CSPs that have proven effective for separating a wide range of chiral compounds include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, macrocyclic antibiotics (like teicoplanin), and Pirkle-type phases. nih.govtext2fa.ir For instance, a β-cyclodextrin derivatized bonded phase has been noted for its utility in chiral HPLC separations. nih.gov Computational chemistry models have been used to understand the interaction between analytes and CSPs, such as N-(tert.-butylaminocarbonyl)-(S)-valylaminopropylsilica gel and (R)-l-(a-naphthyl) ethylaminocarbonylglycylaminopropyl silica (B1680970) gel, to predict and optimize separations. dss.go.th While many HPLC methods have been developed for the achiral analysis of ethosuximide in biological fluids, the adaptation of these systems with CSPs is the key step for stereoselective studies. koreamed.org

The choice of mobile phase is also crucial, with normal-phase chromatography often yielding good results, though these solvents can be less compatible with mass spectrometry detectors. text2fa.ir

Complementary Separation and Detection Technologies

Beyond conventional chromatography, other technologies provide complementary or alternative approaches for the chiral analysis of this compound, often enhancing sensitivity, selectivity, and analytical throughput.

Micellar Electrokinetic Capillary Chromatography (MEKC) in Chiral Analysis

Micellar Electrokinetic Capillary Chromatography (MEKC) is a mode of capillary electrophoresis that extends its applicability to neutral analytes like ethosuximide. nih.gov The technique employs surfactants added to the buffer at concentrations above the critical micelle concentration, creating a pseudostationary micellar phase. Separation is based on the differential partitioning of an analyte between the aqueous mobile phase and the micelles. nih.gov

For chiral separations, the MEKC method can be adapted by incorporating a chiral selector into the system. This is often achieved by using chiral surfactants, such as bile salts, which form the micelles. nih.gov The enantiomers of a chiral analyte will interact differently with the chiral micelles, leading to different retention times and enabling their separation. nih.gov Alternatively, chiral selectors like cyclodextrins can be added to the buffer containing achiral micelles, a technique known as cyclodextrin-modified MEKC. researchgate.net MEKC has been successfully used for the simultaneous determination of ethosuximide alongside other antiepileptic drugs in human serum, demonstrating its utility as an alternative or complementary technique to HPLC. koreamed.orgnih.govkoreamed.org

Mass Spectrometry (MS) Coupled with Chromatography for Stereoisomer Identification and Quantification

The coupling of a mass spectrometer to a chromatographic system (GC-MS or LC-MS) is the definitive method for the identification and quantification of ethosuximide stereoisomers and their metabolites. researchgate.netnih.gov MS detection provides high sensitivity and specificity, allowing for confident structural elucidation and trace-level quantification. koreamed.org

GC-MS has been used in conjunction with chiral GC to identify the urinary metabolites of (R)- and (S)-ethosuximide. researchgate.netnih.gov In these methods, the mass spectrometer can be operated in selective-ion monitoring (SIM) mode, where it is set to detect only ions characteristic of the analyte and its internal standard, significantly enhancing sensitivity and reducing chemical noise. researchgate.net One such GC-MS method for ethosuximide enantiomers monitored ions with a mass-to-charge ratio (m/z) of 55 and 70. researchgate.net

Similarly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly important for bioanalysis. text2fa.ir A high-throughput UPLC-MS/MS method has been developed for the quantification of ethosuximide in human plasma, demonstrating high sensitivity with a lower limit of quantification (LLOQ) of 0.25 µg/mL and a short analysis time of 1.8 minutes per sample. researchgate.net While this particular method was for the racemate, combining a chiral HPLC separation front-end with a tandem MS detector would provide a highly specific and sensitive assay for this compound. researchgate.net

Table 2: Parameters of a Validated UPLC-MS/MS Method for Ethosuximide

| Parameter | Finding | Source(s) |

|---|---|---|

| Technique | Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | researchgate.net |

| Column | Hypersil Gold C18 (100 mm x 2.1 mm, 1.9 µm) | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |

| Linear Range | 0.25 - 60.0 µg/mL | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | researchgate.net |

| Recovery | 95.1% | researchgate.net |

| Precision (Within- and Between-day) | Within 10.0% | researchgate.net |

Rigorous Method Validation for Stereoselective Bioanalytical Assays

For any stereoselective assay to be considered reliable for pharmacokinetic or clinical studies, it must undergo rigorous validation. mdpi.comuc.pt Validation ensures that the analytical method is suitable for its intended purpose by evaluating a set of key performance parameters according to regulatory guidelines, such as those from the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA). mdpi.comuc.pt A non-stereoselective assay is generally acceptable for most bioequivalence studies, but a stereoselective method is recommended when the enantiomers exhibit different pharmacokinetic and pharmacodynamic properties. edaegypt.gov.eg

The validation process for a bioanalytical method for this compound would include the following key elements:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, most critically its ability to separate the (R)- and (S)-enantiomers from each other and from any metabolites or matrix components. mdpi.com

Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. mdpi.com For a chiral GC assay of ethosuximide, the intraday precision (CV%) for this compound was 0.51% and the interday precision was 0.72%, demonstrating high reproducibility. nih.govresearchgate.net Acceptance criteria for accuracy and precision are typically within ±15% of the nominal concentration. uc.pt

Recovery: The efficiency of the extraction process from the biological matrix. A validated GC method reported recovery in the range of 94-98% for ethosuximide enantiomers. nih.govresearchgate.net

Calibration Curve and Linearity: The method must demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. mdpi.com A GC/MS method was shown to be linear over a concentration range of 10-250 µg/ml for plasma samples. researchgate.net

Sensitivity: This is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. mdpi.com A chiral GC assay for ethosuximide enantiomers established a limit of detection (LOD) of approximately 0.01 µg/mL. nih.gov

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles and long-term storage. uc.pt

Future Directions and Theoretical Applications in R Ethosuximide Research

Translational Research on Neurodegenerative Disease Models: Repurposing (R)-Ethosuximide

The potential to repurpose existing drugs for new therapeutic indications offers a promising and accelerated pathway for addressing unmet medical needs. Ethosuximide (B1671622), a drug with a long history of use and a well-established safety profile for treating absence seizures, has emerged as a candidate for repurposing in the context of neurodegenerative diseases. nih.govneurosciencenews.com Research suggests that its neuroprotective effects may extend beyond its known mechanism of action in epilepsy, which is primarily the inhibition of T-type calcium channels. researchgate.netnih.gov

Studies utilizing the nematode Caenorhabditis elegans have been instrumental in uncovering the neuroprotective potential of ethosuximide. In a C. elegans model for adult-onset neuronal ceroid lipofuscinosis, ethosuximide was shown to rescue the short lifespan and chemosensory defects. neurosciencenews.com It also demonstrated efficacy in a worm model of frontotemporal dementia by improving locomotion and lifespan. nih.govneurosciencenews.com The underlying mechanism in these models appears to be linked to the upregulation of DAF-16/FOXO target genes, a pathway involved in stress resistance and longevity. nih.govnih.gov This effect was observed to be independent of its action on T-type calcium channels. researchgate.net

Further research has extended these findings to mammalian systems. In a mouse neuronal cell culture model of Huntington's disease, ethosuximide was found to reduce protein aggregation. researchgate.net Additionally, in a rat model of Alzheimer's disease, ethosuximide has been shown to reverse cognitive decline. researchgate.net Specifically, studies have indicated that ethosuximide can induce hippocampal neurogenesis and reverse cognitive deficits in an amyloid-β toxin-induced Alzheimer's rat model. nih.govnih.gov The proposed mechanism involves the activation of the PI3K/Akt/Wnt/β-catenin pathway. nih.gov

However, the translation of these preclinical findings to human neurodegenerative diseases requires further investigation. While ethosuximide reduced resting tremor in a primate model of Parkinson's disease, a subsequent pilot study in human patients with Parkinson's disease did not yield the same positive results, with some patients even experiencing an exacerbation of their tremor. nih.govnih.gov Similarly, an open-label trial of ethosuximide for essential tremor was halted due to a lack of efficacy and adverse effects. researchgate.net These discrepancies highlight the complexities of translating findings from animal models to human conditions and underscore the need for more refined research.

The following table summarizes key preclinical findings on the repurposing of ethosuximide in various neurodegeneration models.

| Disease Model | Organism/System | Key Findings | Proposed Mechanism of Action |

| Adult-Onset Neuronal Ceroid Lipofuscinosis | C. elegans | Rescued short lifespan and chemosensory defects. neurosciencenews.com | Upregulation of DAF-16/FOXO target genes. nih.gov |

| Frontotemporal Dementia (Tauopathy) | C. elegans | Ameliorated locomotion impairment and short lifespan. nih.gov | Upregulation of DAF-16/FOXO target genes. nih.gov |

| Amyotrophic Lateral Sclerosis (ALS) | C. elegans | Ameliorated phenotypes. researchgate.net | DAF-16/FOXO-dependent mechanism. researchgate.net |

| Huntington's Disease | Mouse Neuronal Cell Culture | Reduced protein aggregation. researchgate.net | Not specified. |

| Alzheimer's Disease | Rat | Reversed cognitive decline; induced hippocampal neurogenesis. researchgate.netnih.gov | Activation of PI3K/Akt/Wnt/β-catenin pathway. nih.gov |

| Parkinson's Disease | Macaque Monkey (MPTP model) | Reduced resting tremor by 60%. nih.govcaymanchem.com | Inhibition of low-threshold calcium conductance in the thalamus. nih.gov |

Genetic and Molecular Basis of Enantiomeric Efficacy and Response Heterogeneity

Ethosuximide is a chiral molecule, existing as two enantiomers, (R)- and (S)-ethosuximide. neupsykey.com Clinically, it is administered as a racemic mixture, meaning it contains equal amounts of both enantiomers. neupsykey.com Research into the pharmacokinetics of ethosuximide has shown that the disposition of the two enantiomers in humans is largely nonstereoselective, with the enantiomer ratio in plasma remaining close to one. neupsykey.comukaazpublications.com This suggests that for therapeutic monitoring in its current use for absence seizures, measuring the total concentration of ethosuximide is considered adequate. neupsykey.com

However, the question of whether the two enantiomers possess different pharmacological activities, particularly concerning neuroprotection, is an area of active investigation. The differential effects of enantiomers are a well-documented phenomenon in pharmacology, where one enantiomer may be more potent, have a different mechanism of action, or be responsible for adverse effects. While the primary mechanism of ethosuximide in absence seizures is the blockade of T-type calcium channels, its neuroprotective effects in various models appear to involve other pathways, such as the DAF-16/FOXO pathway. researchgate.netnih.govnih.gov It is plausible that the (R)- and (S)-enantiomers could interact differently with these alternative targets.

The heterogeneity in patient response to antiepileptic drugs, including ethosuximide, has a recognized genetic basis. mdpi.com Variations in genes encoding drug targets, such as ion channels, or drug-metabolizing enzymes can influence both efficacy and the likelihood of adverse effects. oaepublish.com For instance, studies have investigated the role of polymorphisms in genes for T-type calcium channels in the response to ethosuximide for childhood absence epilepsy. mdpi.com

While specific studies focusing solely on the genetic basis of the enantiomeric efficacy of this compound are not extensively detailed in the provided search results, the principle of pharmacogenomics provides a clear framework for future research. Understanding how genetic variations influence the interaction of each enantiomer with its molecular targets could lead to a more personalized approach to therapy. For example, if this compound is found to be the more active enantiomer for neuroprotection, identifying genetic markers that predict a favorable response to this specific enantiomer could optimize its potential repurposing for neurodegenerative diseases.

Future research in this area should aim to:

Separately evaluate the neuroprotective efficacy of (R)- and (S)-ethosuximide in various neurodegenerative disease models.

Identify the specific molecular targets of each enantiomer related to their neuroprotective effects.

Conduct pharmacogenomic studies to identify genetic variants that influence the response to each enantiomer.

Computational Chemistry and Rational Drug Design for Novel this compound Analogues

The finding that ethosuximide possesses neuroprotective properties has spurred interest in developing novel, more potent analogues. nih.gov Computational chemistry and rational drug design are powerful tools in this endeavor, allowing for the creation of new molecules with improved efficacy and potentially fewer side effects. mdpi.com This approach often involves identifying the key structural features of a lead compound, known as a pharmacophore, that are responsible for its biological activity. researchgate.net

The pyrrolidine-2,5-dione ring of ethosuximide is considered a crucial pharmacophore for activity within the central nervous system, particularly for anticonvulsant effects. mdpi.com Researchers have used this core structure as a scaffold to design and synthesize new derivatives. One strategy is molecular hybridization, where the ethosuximide scaffold is combined with pharmacophoric units from other active compounds to create a single, novel molecule. mdpi.com For example, combining the 3-methylthiophene (B123197) ring from the antiepileptic drug tiagabine (B1662831) with the pyrrolidine-2,5-dione core of ethosuximide has led to the development of new hybrid compounds with anticonvulsant activity. mdpi.comresearchgate.net

Chemoinformatic approaches have been employed to identify compounds structurally similar to ethosuximide and to prioritize them based on predicted properties like blood-brain barrier permeability. nih.gov This has led to the identification of α-methyl-α-phenylsuccinimide (MPS), which demonstrated significantly greater potency in a C. elegans model of TDP-43 proteinopathy, a condition associated with amyotrophic lateral sclerosis (ALS) and frontotemporal dementia. nih.gov Importantly, MPS appears to act through the same DAF-16/FOXO pathway as ethosuximide, suggesting a shared neuroprotective mechanism. nih.gov

Computational modeling techniques, such as Density Functional Theory (DFT), can be used to understand the structure-activity relationships of ethosuximide and its analogues. researchgate.net By modeling the molecule and its interactions, researchers can predict how structural modifications will affect its properties. This allows for a more targeted and efficient approach to drug design, reducing the need for extensive and costly synthesis and screening of large numbers of compounds.

The development of novel this compound analogues through rational drug design holds significant promise. The goals of such an approach include:

Increasing potency to achieve therapeutic effects at lower concentrations, potentially reducing side effects. nih.gov

Enhancing selectivity for the molecular targets involved in neuroprotection, while minimizing interaction with targets responsible for unwanted effects.

Improving pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability.

Q & A

Q. What is the primary mechanism of action of (R)-Ethosuximide, and how is this mechanism validated in preclinical models?

this compound inhibits low-voltage-sensitive T-type calcium channels, which modulate neuronal excitability. Preclinical validation often involves electrophysiological assays (e.g., patch-clamp studies) to confirm channel blockade and behavioral models of absence seizures, such as the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) .

Q. What are the standard experimental endpoints used to evaluate this compound’s efficacy in clinical trials for absence seizures?

Key endpoints include reduction in seizure frequency (≥50% reduction as a responder criterion), electroencephalogram (EEG) normalization of spike-wave discharges, and tolerability metrics (e.g., adverse event rates). These align with guidelines from the International League Against Epilepsy (ILAE) .

Q. How should researchers design a randomized controlled trial (RCT) to assess this compound’s efficacy in neurological disorders?

Follow the IBSET trial framework: a double-blind, parallel-group design with a 1-week run-in period, 12-week intervention, and stratification by baseline severity. Use validated pain or seizure scales (e.g., Subject Global Assessment of Relief) and include both intention-to-treat (ITT) and per-protocol (PP) analyses to account for dropout biases .

Q. What methodological challenges arise when comparing this compound to other antiepileptic drugs like valproate or lamotrigine?

Heterogeneity in trial designs (e.g., dosing regimens, patient populations) complicates meta-analyses. Researchers should standardize inclusion criteria (e.g., age, seizure type) and prioritize head-to-head RCTs with active comparators rather than relying on indirect comparisons .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between ITT and PP analyses in this compound trials, as seen in IBS pain studies?

Discrepancies often stem from high dropout rates due to adverse events (AEs) or protocol deviations. In the IBSET trial, PP analysis showed efficacy (55.6% responders) versus ITT (23.4%), highlighting the need to report both analyses and consider tolerability-adjusted dosing in future trials .

Q. Why does this compound lack antidepressant efficacy in chronic social defeat stress (CSDS) models, despite targeting T-type channels implicated in mood regulation?

Preclinical data suggest that this compound’s channel selectivity may not affect key pathways (e.g., BDNF/mTOR) activated by rapid-acting antidepressants like (R)-ketamine. Researchers should explore combinatorial approaches or develop more specific T-type inhibitors with broader CNS penetration .

Q. What genetic factors influence this compound’s pharmacokinetics, and how should these be addressed in pharmacogenomic studies?

Cytochromes P450 (e.g., CYP3A4/5) metabolize this compound. Genotyping participants for CYP variants and measuring plasma concentrations can clarify inter-individual variability. Population pharmacokinetic modeling is recommended for dose optimization .

Q. How do methodological flaws in older trials on this compound for absence seizures impact current evidence synthesis?

Trials with small sample sizes (<50 participants) or unclear randomization protocols (e.g., Cochrane Review findings) limit confidence in efficacy estimates. Systematic reviews should apply GRADE criteria to downgrade evidence quality and highlight the need for robust RCTs .

Q. What strategies improve the translational validity of animal models used to study this compound’s neuroprotective effects?

Combine behavioral endpoints (e.g., forced swimming test) with biomarkers (e.g., EEG, CSF proteomics) in models mimicking human disease progression. For example, the CSDS model’s failure to show antidepressant effects underscores the need for multi-modal validation .

Q. How can researchers optimize safety monitoring for this compound in long-term studies, given its AE profile in IBS trials?

Implement frequent AE tracking (e.g., gastrointestinal disturbances, dizziness) and adaptive trial designs that allow dose adjustments. Biomarkers like liver enzyme levels and renal function tests should be included in safety endpoints .

Methodological Recommendations

- Data Contradictions : Use sensitivity analyses (e.g., ITT vs PP) and subgroup stratification (e.g., by genotype or adherence) to address heterogeneity .

- Genetic Influences : Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling and genome-wide association studies (GWAS) in trial protocols .

- Model Selection : Prioritize clinically relevant models (e.g., GAERS for seizures, CSDS for depression) with translational biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.